N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide
Description
N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a hydroxy-3,3-dimethylbutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)9(7-13)12-10(14)8-5-4-6-15-8/h4-6,9,13H,7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXURTKSLZCGPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-3,3-dimethylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride), room temperature.
Major Products Formed
Oxidation: Formation of N-(1-oxo-3,3-dimethylbutan-2-yl)furan-2-carboxamide.
Reduction: Formation of N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-amine.
Substitution: Formation of various substituted furan derivatives depending on the substituent used.
Scientific Research Applications
N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: can be compared with other similar compounds, such as:
N-(1-hydroxy-3,3-dimethylbutan-2-yl)isoquinoline-1-carboxamide: Similar structure but with an isoquinoline ring instead of a furan ring.
N-(1-hydroxy-3,3-dimethylbutan-2-yl)-2-methoxypyridine-3-carboxamide: Contains a pyridine ring and a methoxy group, which can alter its chemical reactivity and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
